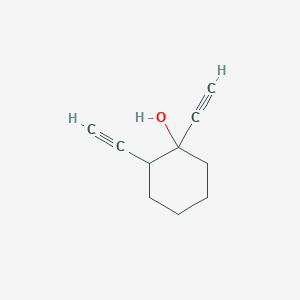

1,2-Diethynylcyclohexanol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H12O |

|---|---|

Molekulargewicht |

148.20 g/mol |

IUPAC-Name |

1,2-diethynylcyclohexan-1-ol |

InChI |

InChI=1S/C10H12O/c1-3-9-7-5-6-8-10(9,11)4-2/h1-2,9,11H,5-8H2 |

InChI-Schlüssel |

LPYJFLQJJQHFAB-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC1CCCCC1(C#C)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1,2 Diethynylcyclohexanol and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic route. egrassbcollege.ac.inias.ac.indeanfrancispress.com For 1,2-Diethynylcyclohexanol, the analysis begins by identifying the most feasible bond cleavages, known as disconnections.

The most logical disconnections for this compound are the two carbon-carbon single bonds connecting the ethynyl (B1212043) groups to the cyclohexyl ring. This approach simplifies the target molecule significantly. This disconnection points to a precursor molecule, 1,2-cyclohexanedione (B122817), and two equivalents of an ethynyl anion synthon (HC≡C⁻). The corresponding synthetic equivalent for this synthon is typically an organometallic acetylide reagent. egrassbcollege.ac.in

An alternative disconnection involves a functional group interconversion (FGI) where the tertiary alcohol is retrosynthetically converted back to a ketone. ias.ac.inlkouniv.ac.in This leads to 2-ethynylcyclohexanone as a key intermediate. A subsequent disconnection of the remaining ethynyl group from this intermediate leads to cyclohexanone (B45756) and an ethynyl anion. This stepwise approach is often more practical in the forward synthesis to control selectivity and manage reactivity.

The core of synthesizing this compound lies in the formation of carbon-carbon bonds between the cyclohexane (B81311) ring and the two ethynyl groups. The primary strategy involves the nucleophilic addition of an acetylide anion to a carbonyl group. organic-chemistry.orglibretexts.org

Key strategies include:

Alkynylation of Carbonyls : This is the most direct method, where an acetylide, generated from acetylene (B1199291), acts as a potent nucleophile. libretexts.org It attacks the electrophilic carbon of a ketone or aldehyde, forming an alkynyl alcohol upon workup. pressbooks.pub For this compound, this involves the addition to a ketone on the cyclohexane ring.

Using Organometallic Acetylides : To facilitate the addition, acetylene is deprotonated using a strong base, such as an organolithium reagent (like n-butyllithium) or by forming a Grignard reagent. orgsyn.orgorganic-chemistry.org Lithium acetylide and ethynylmagnesium halides are common, highly effective reagents for this transformation. libretexts.orgorgsyn.org

In the context of synthesizing this compound, the cyclohexanol (B46403) ring is typically not constructed from acyclic precursors. Instead, a pre-existing cyclohexanone or a derivative serves as the foundational scaffold. The focus is therefore on the strategic modification of this ring. vaia.combohrium.com

The synthetic challenge is the introduction of two vicinal ethynyl groups. The primary approach involves the sequential alkynylation of a 1,2-dicarbonyl precursor or a related species. A more common and controlled method involves the alkynylation of an α-functionalized cyclohexanone. For instance, starting with 2-chlorocyclohexanone (B41772) allows for an initial alkynylation, followed by elimination and a second alkynylation. However, the most direct pathway originates from cyclohexanone, which is first converted to an intermediate that can accept two nucleophilic additions. masterorganicchemistry.com

Classical and Modern Approaches to this compound Synthesis

The actual synthesis of this compound can be achieved through several routes, leveraging both time-tested and contemporary chemical reactions.

The most classical and reliable method for synthesizing tertiary alcohols like this compound is through the addition of organometallic reagents to a ketone. organic-chemistry.orgmasterorganicchemistry.com The synthesis would logically start from 1,2-cyclohexanedione.

The process involves two sequential nucleophilic addition steps:

First Addition : 1,2-cyclohexanedione is treated with one equivalent of an acetylide reagent, such as ethynylmagnesium bromide or lithium acetylide. orgsyn.orgorganic-chemistry.org This reaction forms the intermediate 2-ethynyl-2-hydroxycyclohexanone.

Second Addition : The intermediate keto-alcohol is then subjected to a second alkynylation using another equivalent of the acetylide reagent. This second attack on the remaining carbonyl group yields the target 1,2-diethynyl-1,2-cyclohexanediol. Subsequent selective deoxygenation of one hydroxyl group would be required to furnish the final product, which complicates this route.

A more direct, albeit challenging, approach starts from a precursor that can be di-alkynylated. The sequential addition of lithium acetylide to ketones is a well-established method for creating propargyl alcohols. orgsyn.org For instance, lithium acetylide, prepared from acetylene and n-butyllithium, readily adds to ketones in high yield. orgsyn.orgresearchgate.net

Table 1: Representative Alkynylation Reactions with Ketones

| Starting Ketone | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Fenchone | Lithium Acetylide | THF | -78°C to RT | 1-Methyl-2-ethynyl-endo-3,3-dimethyl-2-norbornanol | 91-94 | orgsyn.org |

| Cyclohexanone | Ethynylmagnesium Bromide | THF | Reflux | 1-Ethynylcyclohexanol | ~85 | vaia.com |

| Aldehyde | Lithium Acetylide | DMSO | RT, 3h | Propargyl Alcohol | 93 | researchgate.net |

One potential, though complex, sequence could involve an enyne ring-closing metathesis (RCM). wikipedia.org A suitably designed acyclic precursor containing two alkyne moieties and two alkene functionalities could theoretically undergo a tandem RCM to form the cyclohexene (B86901) ring, which could then be converted to the target cyclohexanol.

More relevant are cascade reactions involving the activation of alkynes by transition metals like gold. Gold(I) catalysts are known to activate C-C triple bonds towards nucleophilic attack. acs.org A hypothetical tandem sequence could involve the gold-catalyzed cyclization of a precursor that generates a cyclohexanone intermediate in situ, which is then trapped by an acetylide nucleophile.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, are highly valued for their efficiency and atom economy. frontiersin.orgtcichemicals.comorganic-chemistry.org The synthesis of complex molecules can be significantly streamlined using MCRs. frontiersin.orgnih.gov

For the synthesis of this compound derivatives, one could envision an MCR strategy. For example, a three-component reaction of a cyclohexanone derivative, an amine, and an alkyne is a known pathway to various functionalized products. While not directly yielding the target structure, variations of the A³ coupling (aldehyde-alkyne-amine) or related MCRs could be adapted.

A hypothetical MCR for a derivative could involve 1,2-cyclohexanedione, an amine, and a terminal alkyne. Such reactions often proceed through an iminium intermediate which is then attacked by the acetylide. organic-chemistry.orgrsc.org Designing an MCR that allows for two successive additions of an alkyne to a dicarbonyl compound remains a significant synthetic challenge but represents a modern and efficient goal.

Stereoselective Synthesis of this compound Isomers

The synthesis of specific isomers of this compound relies on stereoselective methods that guide the formation of new stereogenic centers. These reactions are designed to produce a single or a majority of one stereoisomer. anu.edu.au The efficiency of such a reaction is often measured by its diastereomeric excess (d.e.) or enantiomeric excess (e.e.). york.ac.uk

Asymmetric Induction in Diethynylcyclohexanol Formation

Asymmetric induction is the process where a chiral feature in the substrate, reagent, or catalyst influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. wikipedia.orgegyankosh.ac.in This principle is fundamental to creating the chiral centers in this compound with a defined geometry. uwindsor.ca Several models, such as those developed by Cram, Felkin-Ahn, and Prelog, help predict the stereochemical course of nucleophilic additions to carbonyl groups, which is a key step in the formation of this compound. egyankosh.ac.inspjainsasaram.co.in

A widely used strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the substrate. wikipedia.orgnumberanalytics.com This auxiliary, an enantiomerically pure compound, directs the stereochemical course of the reaction to form a new stereocenter with a specific configuration. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

The selection of a chiral auxiliary is critical and is based on factors such as its ability to provide high steric hindrance to direct the incoming reagent, its conformational rigidity to enhance stereoselectivity, and the ease of its attachment and subsequent removal without affecting the newly formed stereocenter. numberanalytics.com Examples of commonly employed chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine derivatives. numberanalytics.com For instance, pseudoephedrine has been effectively used in diastereoselective alkylation reactions to produce enantiomerically enriched compounds. harvard.edu Similarly, oxazolidinone derivatives are well-established for their use in diastereoselective reactions like aldol (B89426) additions. sigmaaldrich.com

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Feature |

| Evans' Oxazolidinones | Asymmetric aldol reactions | Forms a rigid chelate to direct nucleophilic attack. |

| Oppolzer's Camphorsultam | Asymmetric alkylations, aldol reactions | Provides effective steric shielding of one face of the enolate. |

| Myers' Pseudoephedrine | Asymmetric alkylations | Forms a stable chelate with the metal cation of the enolate. |

| (1R,2R)-Pseudoephenamine | Asymmetric alkylations | Offers high diastereoselectivity, often producing crystalline derivatives. harvard.edu |

| trans-2-Phenyl-1-cyclohexanol | Ene reactions | Directs the approach of the ene component. wikipedia.org |

This table is generated based on information from multiple sources. wikipedia.orgnumberanalytics.comharvard.edu

Catalytic asymmetric synthesis represents a highly efficient and economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. uwindsor.canumberanalytics.com The chiral catalyst creates a chiral environment that forces the reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other. wikipedia.org This method is advantageous due to its atom economy and the reduced cost associated with using substoichiometric amounts of the chiral controller. numberanalytics.com

A variety of chiral catalysts have been developed, including those based on transition metals and organic molecules (organocatalysts). unito.itresearchgate.net For example, chiral rhodium catalysts have been successfully used in the asymmetric S-alkylation of sulfenamides to produce chiral sulfoximines with high enantioselectivity. nih.gov The catalytic cycle often involves the formation of a catalyst-substrate complex that directs the subsequent bond formation. nih.gov Organocatalysts, which are small chiral organic molecules, have also emerged as powerful tools in asymmetric synthesis, offering benefits such as low toxicity and insensitivity to moisture and oxygen. unito.it

In substrate-controlled reactions, the existing stereochemistry within the reacting molecule dictates the stereochemical outcome of a new stereocenter being formed. youtube.commsu.edu This internal asymmetric induction occurs when a chiral center already present in the substrate influences the approach of the reagent. wikipedia.org The proximity of the existing chiral center to the reaction site is crucial; a nearby center will exert a strong stereodirecting influence, while a distant one may have a negligible effect. msu.edu

This principle is well-documented in various enzymatic and non-enzymatic reactions. For example, in the biosynthesis of lanthipeptides, the amino acid sequence of the peptide substrate, rather than the enzyme itself, controls the stereoselectivity of a Michael-type addition. nih.gov A single mutation in the substrate can completely invert the stereochemical outcome. nih.gov In synthetic chemistry, the stereoselective reduction of a ketone can be influenced by an adjacent chiral center, leading to the preferential formation of one diastereomer. msu.edu

Enantioselective and Diastereoselective Synthetic Pathways

Enantioselective and diastereoselective syntheses are distinct but related strategies to produce specific stereoisomers. york.ac.uk An enantioselective reaction produces an excess of one enantiomer from an achiral or racemic starting material, while a diastereoselective reaction leads to the preferential formation of one diastereomer from a substrate that already contains at least one stereocenter. york.ac.ukmsu.edu

The development of these pathways is crucial for accessing stereochemically pure compounds like the isomers of this compound. For instance, organocatalytic methods have been developed for the enantio- and diastereoselective synthesis of complex molecules like 1,2-dihydronaphthalenes. nih.gov Similarly, rhodium-catalyzed cyclopropanations have been shown to be highly enantioselective and diastereoselective for the synthesis of spiroazabicycloalkanes. chemrxiv.org The choice between an enantioselective or diastereoselective strategy depends on the nature of the starting materials and the desired final product. Often, a combination of these strategies is employed in a multi-step synthesis.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is critical for optimizing stereoselective syntheses. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and the characterization of intermediates, along with computational modeling. chemrxiv.org

For example, in the context of rhodium-catalyzed cyclopropanations, computational studies have revealed that the stereoselectivity is controlled by how the substrate fits into the chiral pocket created by the catalyst's ligands. chemrxiv.org These studies can also determine whether a reaction proceeds under Curtin-Hammett conditions, where the product ratio is determined by the relative energies of the transition states leading to the different products, not by the ground-state populations of the reactant conformers. chemrxiv.org

In organocatalytic reactions, mechanistic investigations might focus on identifying the nature of the active catalytic species and the key interactions that lead to asymmetric induction. For the synthesis of dihydronaphthalenes, control experiments suggested that a chiral counteranion generated in situ plays a crucial role in achieving high asymmetric induction. nih.gov Theoretical calculations can further provide an in-depth understanding of the reaction mechanism and the origins of stereoselectivity. nih.gov

Reaction Pathway Bifurcations in Competing Syntheses

In the context of organic reactions, a pathway bifurcation occurs when a single transition state leads to two or more distinct products. This phenomenon is critical in understanding the selectivity of reactions where multiple outcomes are possible. For the synthesis of this compound and its derivatives, which involves the addition of nucleophiles to a cyclic ketone, the potential for competing reaction pathways is significant.

The addition of an acetylide anion to cyclohexanone can proceed via either an axial or equatorial attack, leading to different stereoisomers. The conformation of the cyclohexanone ring itself can change during the reaction, flattening as the nucleophile approaches, which influences the trajectory of the attack and the resulting product distribution. researchgate.net Theoretical studies on the nucleophilic addition to cyclohexanone have shown that the approach of the nucleophile can induce changes in the ring's geometry, which can be a factor in determining the reaction pathway. researchgate.net

While a direct study on bifurcation in the diethynylation of cyclohexanone is not available, analogies can be drawn from other cycloaddition reactions. For instance, studies on the cycloaddition of oxidopyrylium ylides have demonstrated the existence of post-transition-state bifurcations where a single transition state leads to multiple cycloadducts. acs.org Such bifurcations are often governed by subtle orbital interactions and the dynamic trajectory of the reacting molecules after passing the transition state. acs.org In the synthesis of this compound, it is conceivable that after the initial mono-ethynylation, the second addition could be influenced by the presence of the first ethynyl group, potentially leading to different reaction pathways and stereochemical outcomes. The reaction conditions, such as the use of superbasic media like KOH/DMSO, can also play a crucial role in directing the reaction towards specific products by influencing the deprotonation of acetylene and the subsequent nucleophilic attack. researchgate.netacs.org

The table below summarizes potential competing pathways in the synthesis of cyclohexanol derivatives, which could be extrapolated to the synthesis of this compound.

| Reactants | Conditions | Potential Pathways | Potential Products |

| Cyclohexanone, Acetylide | Base-catalyzed | Axial Attack | Axial alcohol |

| Cyclohexanone, Acetylide | Base-catalyzed | Equatorial Attack | Equatorial alcohol |

| 1-ethynylcyclohexanol, Acetylide | Superbasic media | Second Axial Attack | cis-1,2-Diethynylcyclohexanol |

| 1-ethynylcyclohexanol, Acetylide | Superbasic media | Second Equatorial Attack | trans-1,2-Diethynylcyclohexanol |

This table is illustrative and based on general principles of nucleophilic addition to cyclohexanones.

Transition State Analysis in Key Synthetic Steps

Transition state analysis provides a powerful tool for understanding the kinetics and mechanism of a chemical reaction. By characterizing the geometry and energy of the transition state, chemists can predict reaction rates and selectivities. For the synthesis of this compound, the key steps are the two sequential nucleophilic additions of acetylide anions to the carbonyl carbon of cyclohexanone and the subsequent intermediate, 1-ethynylcyclohexanol.

Computational studies on the nucleophilic addition of acetylide to cyclohexanone have examined the changes in the ring's conformation along the reaction coordinate. researchgate.net Ab initio calculations at the HF/6-31G* level have been used to map the energy and geometry changes, revealing that the ring flattens during both axial and equatorial approaches of the nucleophile. researchgate.net The transition state for these additions involves a partially formed carbon-carbon bond and a developing negative charge on the oxygen atom. The relative energies of the axial and equatorial transition states determine the stereochemical outcome of the reaction.

In the context of the diethynylation to form this compound, the analysis becomes more complex. The presence of the first ethynyl group on the cyclohexane ring will sterically and electronically influence the approach of the second acetylide nucleophile. A detailed transition state analysis would require high-level computational methods to model the energies of the four possible transition states (axial and equatorial attack on the two faces of the intermediate 1-ethynylcyclohexanol).

While specific transition state data for this compound synthesis is not readily found, research on related systems offers valuable parameters. For instance, theoretical investigations into the addition of various nucleophiles to cyclohexanones provide a framework for understanding the interplay of torsional and steric effects in the transition states. researchgate.net These studies often employ density functional theory (DFT) to calculate the geometries and energies of the transition states.

The following table presents hypothetical transition state parameters for the ethynylation of cyclohexanone, based on general knowledge from related computational studies.

| Reaction Step | Computational Method | Parameter | Hypothetical Value |

| 1st Ethynylation (Axial) | DFT (e.g., B3LYP/6-31G) | Activation Energy (kcal/mol) | ~10-15 |

| 1st Ethynylation (Equatorial) | DFT (e.g., B3LYP/6-31G) | Activation Energy (kcal/mol) | ~11-16 |

| 2nd Ethynylation (cis) | DFT (e.g., B3LYP/6-31G) | Activation Energy (kcal/mol) | Varies based on sterics |

| 2nd Ethynylation (trans) | DFT (e.g., B3LYP/6-31G) | Activation Energy (kcal/mol) | Varies based on sterics |

These values are illustrative and intended to represent the type of data obtained from transition state analysis. Actual values would require specific computational studies.

Chemical Reactivity and Transformations of 1,2 Diethynylcyclohexanol

Reactivity at the Ethynyl (B1212043) Moieties

The two terminal alkyne groups are centers of high electron density and are susceptible to a variety of addition and coupling reactions. Their reactivity is fundamental to the construction of larger, more complex molecular architectures.

The terminal protons of the ethynyl groups are sufficiently acidic to be removed by a suitable base, forming acetylides. These intermediates are key to several powerful carbon-carbon bond-forming reactions.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is typically carried out under mild conditions with an amine base. organic-chemistry.org For 1,2-diethynylcyclohexanol, this reaction can be performed stepwise to attach different aryl or vinyl groups to each alkyne, leading to asymmetrically substituted products. The versatility of the Sonogashira coupling allows for its use in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org

Glaser Coupling: The Glaser coupling is an oxidative homocoupling reaction of terminal alkynes that yields symmetric diynes. rsc.orgsynarchive.comorganic-chemistry.org The reaction is catalyzed by copper(I) salts, such as CuCl or CuBr, in the presence of an oxidant (typically oxygen) and an amine base. rsc.orgsynarchive.com Applying Glaser coupling to this compound can lead to intramolecular cyclization or intermolecular polymerization, depending on the reaction conditions. Dilute conditions favor the formation of cyclic dimers or trimers, while higher concentrations promote the formation of polymer chains.

Cadiot-Chodkiewicz Coupling: This reaction provides a method for the synthesis of unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne. wikipedia.orgsynarchive.com The reaction is catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgalfa-chemistry.com This method is highly selective, preventing the homocoupling seen in Glaser reactions. wikipedia.org A key early example of this reaction involved the coupling of a bromoalkyne with 2-methyl-but-3-yn-2-ol, a tertiary propargyl alcohol structurally similar to this compound, demonstrating the suitability of such substrates for this transformation. alfa-chemistry.comrsc.org Propargylic alcohols can be effectively coupled using this method. nih.gov

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type | Ref. |

| Sonogashira | Terminal alkyne, Aryl/Vinyl halide | Pd catalyst, Cu(I) co-catalyst, Amine base | Aryl/Vinyl-substituted alkyne | wikipedia.orgorganic-chemistry.org |

| Glaser | Terminal alkyne | Cu(I) salt, Oxidant (O₂), Amine base | Symmetrical 1,3-diyne | rsc.orgsynarchive.com |

| Cadiot-Chodkiewicz | Terminal alkyne, 1-Haloalkyne | Cu(I) salt, Amine base | Unsymmetrical 1,3-diyne | wikipedia.orgrsc.org |

The π-systems of the alkyne groups can participate in pericyclic reactions to form cyclic structures.

Diels-Alder Reaction: While alkenes are the typical dienophiles in Diels-Alder reactions, alkynes can also serve this role to form cyclohexadiene rings. wikipedia.org A notable variation is the hexadehydro-Diels-Alder reaction, which uses diynes as dienophiles to generate a benzyne intermediate, leading to highly substituted aromatic products. wikipedia.org For instance, the reaction of diynes with tetraphenylcyclopentadienone results in an initial [4+2] cycloaddition, followed by the extrusion of carbon monoxide to yield a substituted benzene ring. umkc.edu This approach allows for the synthesis of complex, sterically hindered aromatic systems. researchgate.net

"Click" Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a "click" reaction. It involves the reaction between a terminal alkyne and an azide to regioselectively form a 1,4-disubstituted 1,2,3-triazole. nih.govnih.govresearchgate.net This 1,3-dipolar cycloaddition is known for its high efficiency, mild reaction conditions, and broad substrate scope. wikipedia.org The two ethynyl groups of this compound can react with two equivalents of an azide to form a bis-triazole, making it a useful cross-linking agent in materials science and bioconjugation. ijrpc.com

The addition of water or amines across the carbon-carbon triple bond represents a fundamental transformation of alkynes.

Hydration: The addition of water to a terminal alkyne typically follows Markovnikov's rule, yielding a methyl ketone after the tautomerization of the initial enol intermediate. libretexts.orglibretexts.orgyoutube.com This reaction is often catalyzed by mercury(II) salts in the presence of a strong acid like sulfuric acid. libretexts.orglibretexts.org For this compound, this would result in the formation of a diketone. Conversely, anti-Markovnikov hydration, which yields aldehydes, can be achieved using specific ruthenium-based catalytic systems. nih.govorganic-chemistry.org This alternative pathway allows for selective formation of aldehyde functionalities from the terminal alkyne groups. nih.gov Hydroboration-oxidation is another common method for anti-Markovnikov hydration, employing bulky borane reagents to control regioselectivity. libretexts.orgchemistrysteps.com

| Hydration Type | Reagents | Initial Product | Final Product | Ref. |

| Markovnikov | H₂O, H₂SO₄, HgSO₄ | Enol | Methyl Ketone | libretexts.orglibretexts.org |

| Anti-Markovnikov | 1. R₂BH (e.g., 9-BBN) 2. H₂O₂, NaOH | Enol | Aldehyde | libretexts.orgchemistrysteps.com |

| Anti-Markovnikov | RuCpCl(dppm), H₂O | Enol | Aldehyde | organic-chemistry.org |

Hydroamination: The addition of an N-H bond of an amine across the alkyne is a direct method for synthesizing enamines and imines. This reaction can be catalyzed by various transition metals, with regioselectivity often depending on the specific catalyst and substrate used. The resulting enamines can tautomerize to the more stable imines.

The presence of two alkyne units makes this compound an ideal monomer for the synthesis of various polymers.

Polycyclotrimerization: This process involves the [2+2+2] cycloaddition of three alkyne units to form a substituted benzene ring. iphy.ac.cn When applied to diyne monomers like this compound, this reaction can lead to the formation of highly cross-linked, thermally stable polymer networks known as polyphenylenes. nih.govacs.org Depending on the reaction conditions and catalysts (often based on cobalt or tantalum), either soluble hyperbranched polymers or insoluble cross-linked gels can be obtained. nih.govacs.orgacs.org

Metathesis Polymerization: Acyclic Diyne Metathesis (ADIMET) polymerization is another route to creating polymers from diyne monomers. rsc.orgresearchgate.net This reaction, typically catalyzed by molybdenum or tungsten carbene complexes, involves the cleavage and reformation of carbon-carbon triple bonds to form polyenynes. More recently, ruthenium-based catalysts have been employed in cascade alternating metathesis cyclopolymerization of diynes with other unsaturated molecules like dihydrofuran to produce degradable polymers with controlled structures. nih.govacs.org

Reactivity of the Hydroxyl Group

The tertiary hydroxyl group on the cyclohexyl ring can undergo reactions typical of alcohols, such as esterification and etherification, although its reactivity may be influenced by the steric hindrance of the adjacent ethynyl groups.

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method. Due to the tertiary nature of the alcohol, the reaction may be sterically hindered and proceed more slowly than with primary or secondary alcohols.

Etherification: The Williamson ether synthesis provides a pathway to form ethers. chemistrytalk.orgwikipedia.org This Sₙ2 reaction involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from a primary alkyl halide. libretexts.orgmasterorganicchemistry.com The tertiary nature of the alkoxide derived from this compound makes it a bulky nucleophile, so this reaction is most efficient with unhindered alkyl halides like methyl iodide or primary halides. masterorganicchemistry.com

Oxidation and Reduction Pathways of the Alcohol

The reactivity of the tertiary alcohol group in this compound is a defining feature of its chemical behavior.

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions. studymind.co.ukorganicchemistrytutor.comlibretexts.org This is because the carbon atom bearing the hydroxyl group (-OH) does not have a hydrogen atom attached to it. studymind.co.uklibretexts.org Typical oxidizing agents, such as chromic acid or potassium permanganate, require the presence of such a hydrogen atom to proceed with the reaction. libretexts.orglibretexts.org Consequently, this compound is expected to be unreactive towards common oxidizing agents that would readily oxidize primary or secondary alcohols. organicchemistrytutor.com Vigorous oxidation conditions could potentially lead to the cleavage of carbon-carbon bonds and degradation of the molecule.

Reduction: The reduction of a tertiary alcohol to its corresponding alkane (deoxygenation) is not a trivial transformation, as the hydroxyl group is a poor leaving group. Direct reduction of the alcohol functionality is generally not feasible with common hydride-reducing agents like lithium aluminum hydride or sodium borohydride. researchgate.net However, specialized methods for the deoxygenation of tertiary alcohols have been developed. These often involve converting the hydroxyl group into a better leaving group, such as a tosylate or a xanthate ester, followed by a reductive cleavage. For instance, the Barton-McCombie deoxygenation is a radical-based method that could potentially be applied. wikipedia.org Another approach involves the use of silane-based reducing agents in the presence of a Lewis acid. organic-chemistry.org

Dehydration Reactions and their Stereochemical Implications

Dehydration is a characteristic reaction of alcohols, and tertiary alcohols such as this compound are particularly susceptible to this transformation.

The acid-catalyzed dehydration of tertiary alcohols typically proceeds through an E1 (elimination, unimolecular) mechanism. quora.comquora.comreddit.com The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid or phosphoric acid), converting it into a good leaving group (water). quora.comchemguide.co.uk The departure of the water molecule results in the formation of a tertiary carbocation intermediate. quora.com Subsequently, a base (which can be a water molecule or the conjugate base of the acid) abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond.

In the case of this compound, the abstraction of a proton could occur from either the cyclohexane (B81311) ring or one of the ethynyl groups is less likely under these conditions. The primary products would be expected to be endocyclic or exocyclic alkenes. The stereochemical implications would depend on the reaction conditions and the conformation of the cyclohexane ring. The formation of the more substituted (and therefore more stable) alkene, in accordance with Zaitsev's rule, is generally favored. However, the steric hindrance imposed by the two ethynyl groups might influence the regioselectivity of the elimination.

Transformations Involving the Cyclohexanol (B46403) Core

While no specific examples for this compound have been found, the principles of carbocation chemistry allow for predictions regarding potential transformations of its cyclohexanol core.

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions are common in cyclic systems, often driven by the desire to relieve ring strain or to form a more stable carbocation. These rearrangements, such as the Wagner-Meerwein rearrangement, are typically initiated by the formation of a carbocation within the ring system. While the tertiary carbocation formed upon dehydration of this compound is relatively stable, under certain conditions, a rearrangement of the cyclohexane ring could be envisaged, although this is likely to be less favorable than simple elimination.

Functionalization of the Cyclohexane Ring

Direct functionalization of the saturated cyclohexane ring in this compound would be challenging without disrupting the existing functional groups. Reactions that proceed via radical mechanisms, such as free-radical halogenation, could potentially introduce functional groups onto the ring, but these reactions often lack selectivity and could lead to a mixture of products. More controlled functionalization would likely require multi-step synthetic sequences.

Organometallic Chemistry of this compound Derivatives

The presence of two terminal alkyne (ethynyl) groups and a hydroxyl group makes this compound and its derivatives interesting potential ligands in organometallic chemistry.

Coordination Chemistry with Transition Metals

The ethynyl groups of this compound can act as π-ligands, donating electron density from their triple bonds to a transition metal center. The terminal hydrogen atoms of the ethynyl groups are also acidic and can be deprotonated to form acetylide anions. These acetylides are excellent σ-donors and can form strong bonds with a variety of transition metals.

The hydroxyl group can also participate in coordination, either as a neutral donor ligand or, upon deprotonation, as an alkoxide ligand. The ability of the molecule to potentially bind to a metal center through the two ethynyl groups and the hydroxyl group would make it a tridentate ligand. Such polydentate ligands can form stable chelate complexes with transition metals. libretexts.org The specific coordination mode would depend on the metal, its oxidation state, and the other ligands present in the coordination sphere. youtube.comucj.org.ua The formation of such organometallic complexes could be a rich area of study, potentially leading to new catalysts or materials. mdpi.commdpi.com

Despite a comprehensive search for scholarly articles, academic papers, and patents, no specific information was found regarding the catalytic applications of metal-complexed derivatives of this compound. The scientific literature readily accessible through standard search methods does not appear to contain research focused on the use of this particular compound or its metal complexes in catalysis.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "Catalytic Applications of Metal-Complexed Diethynylcyclohexanol Derivatives" as requested in the prompt. The lack of available data and research findings prevents the creation of a thorough and informative piece on this specific subject.

A list of chemical compounds that would have been relevant to the article, had information been available, is provided below.

An article detailing the advanced spectroscopic and structural elucidation of this compound cannot be generated at this time. Extensive searches for specific experimental data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry, have not yielded any published research findings.

Scientific articles require verifiable and accurate data from experimental characterization. Without access to synthesis and characterization reports for this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Data for related but structurally distinct compounds, such as 1-ethynylcyclohexanol, is available but is not applicable to the specific di-substituted molecule requested. Therefore, to adhere to the instructions of providing a thorough, informative, and scientifically accurate article based on detailed research, this request cannot be fulfilled.

Advanced Spectroscopic and Structural Elucidation of 1,2 Diethynylcyclohexanol

Mass Spectrometry (MS) and Fragmentation Analysis

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high precision and accuracy. measurlabs.comfiveable.me Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can determine m/z to several decimal places. libretexts.org This capability allows for the calculation of an exact mass, which can be used to deduce a unique molecular formula.

For 1,2-Diethynylcyclohexanol, the molecular formula is C10H12O. Using the exact masses of the most abundant isotopes (¹²C = 12.00000 amu, ¹H = 1.00783 amu, ¹⁶O = 15.9949 amu), the theoretical exact mass can be calculated. libretexts.orgbioanalysis-zone.com An experimental HRMS analysis would aim to measure a value that corresponds closely to this theoretical mass, typically within a few parts per million (ppm), thereby confirming the elemental composition. fiveable.me

Interactive Table 1: Illustrative HRMS Data for this compound (C10H12O)

| Parameter | Value |

| Molecular Formula | C10H12O |

| Theoretical Exact Mass (Monoisotopic) | 148.08882 amu |

| Hypothetical Measured Mass | 148.08910 amu |

| Mass Error | + 0.00028 amu |

| Mass Error (ppm) | 1.89 ppm |

| Conclusion | The measured mass is within the acceptable error range (typically <5 ppm), confirming the elemental composition C10H12O. |

Tandem Mass Spectrometry for Fragmentation Pattern Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In an MS/MS experiment, ions of a specific m/z (the precursor ion, in this case, the molecular ion of this compound) are selected in the first stage of the mass spectrometer. These selected ions are then subjected to fragmentation, typically through collision-induced dissociation (CID), where they collide with an inert gas. unt.edu The resulting fragment ions (product ions) are then analyzed in the second stage of the mass spectrometer, producing a product ion spectrum that provides valuable structural information. longdom.org

For cyclic alcohols like this compound, characteristic fragmentation pathways include the loss of a water molecule (M-18) and cleavage of the ring structure. whitman.eduwhitman.edulibretexts.org The presence of the ethynyl (B1212043) groups would also lead to specific fragmentation patterns. The analysis of these fragmentation pathways helps to piece together the molecular structure. For instance, studies on the analogous compound 1,2-cyclohexanediol have shown that the loss of water is a predominant fragmentation pathway, occurring through multiple distinct processes. researchgate.net

Interactive Table 2: Hypothetical Fragmentation Data for this compound from Tandem MS

| Precursor Ion (m/z) | Collision Energy | Major Product Ions (m/z) | Neutral Loss | Inferred Structural Fragment |

| 148.09 | 20 eV | 130.08 | H₂O (18 Da) | Dehydration of the alcohol |

| 148.09 | 20 eV | 123.06 | C₂H (25 Da) | Loss of an ethynyl radical |

| 148.09 | 20 eV | 91.05 | C₃H₇O (59 Da) | Ring cleavage and rearrangement |

| 130.08 | 25 eV | 105.07 | C₂H (25 Da) | Loss of ethynyl radical from dehydrated ion |

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. springernature.com While obtaining suitable single crystals of the parent compound can be challenging, derivatization is a common strategy. For chiral molecules like this compound, this technique is crucial for determining the absolute configuration.

Determination of Absolute Configuration and Conformation

Since this compound possesses two stereocenters (at C1 and C2), it can exist as enantiomers and diastereomers. X-ray crystallography provides an unambiguous method for determining the absolute configuration of a single enantiomer, especially when a chiral derivatizing agent with a known absolute configuration is used as an internal reference. sci-hub.senih.gov This method relies on the phenomenon of anomalous dispersion. researchgate.net

The resulting crystallographic data not only establishes the absolute stereochemistry (R/S configuration at each chiral center) but also reveals the preferred conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) in the solid state. This includes precise bond lengths, bond angles, and torsion angles that define the molecule's three-dimensional shape.

Analysis of Intermolecular Interactions in the Solid State

The packing of molecules within a crystal is governed by a network of intermolecular interactions. X-ray diffraction data allows for a detailed analysis of these forces, which include hydrogen bonding, van der Waals forces, and potentially weaker C-H···π interactions involving the ethynyl groups. researchgate.net The hydroxyl group of this compound is a strong hydrogen bond donor and acceptor, and it is expected to play a dominant role in the crystal packing.

Advanced Spectroscopic Coupling Techniques

Hyphenated Chromatographic-Spectroscopic Methods

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures and the purification of compounds. ajpaonline.comchemijournal.comijarnd.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a technique of choice. nih.govsepscience.com this compound, being a relatively small molecule, could potentially be analyzed by GC-MS, possibly after derivatization of the polar hydroxyl group to increase its volatility. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides identification based on its mass spectrum and fragmentation pattern. thermofisher.comnih.govoup.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and particularly well-suited for the analysis of polar, non-volatile, or thermally sensitive compounds. nih.govijpsjournal.com this compound, with its polar hydroxyl group, is an excellent candidate for LC-MS analysis. sepscience.combiopharmaservices.com Different liquid chromatography modes, such as reversed-phase or aqueous normal-phase, could be employed for separation. chromatographyonline.com The eluting compound is then ionized (e.g., via electrospray ionization, ESI) and detected by the mass spectrometer, providing both molecular weight and structural information in a single analysis. researchgate.net

Computational and Theoretical Investigations of 1,2 Diethynylcyclohexanol

Molecular Dynamics Simulations

Dynamics of Intramolecular Rotations and Ring Inversions

The conformational landscape of 1,2-diethynylcyclohexanol is primarily dictated by the chair conformation of the cyclohexane (B81311) ring and the orientation of the ethynyl (B1212043) and hydroxyl substituents. Computational studies employing density functional theory (DFT) can elucidate the dynamics of ring inversion and the rotational barriers of the substituent groups. These investigations reveal the relative energies of various conformers and the transition states that connect them.

The two primary chair conformers of cis-1,2-diethynylcyclohexanol are interconverted through a ring-flipping process. In one chair conformation, the hydroxyl group is in an axial position and the adjacent ethynyl group is equatorial (a,e). In the other, the hydroxyl group is equatorial and the ethynyl group is axial (e,a). Due to the larger A-value of the ethynyl group compared to the hydroxyl group, the conformer with the equatorial ethynyl group and axial hydroxyl group is expected to be more stable.

Theoretical calculations of the energy barriers for ring inversion and substituent rotation provide insight into the molecule's flexibility. The energy profile for the ring inversion of cyclohexane itself has a well-established barrier of approximately 10-11 kcal/mol. vu.nl For substituted cyclohexanes, this barrier can be influenced by the nature and position of the substituents. nih.gov

In addition to ring inversion, the intramolecular rotation of the ethynyl and hydroxyl groups presents additional dynamic processes. The rotation of the ethynyl groups is generally associated with a low energy barrier, allowing for relatively free rotation at room temperature. The rotation of the hydroxyl group can be influenced by the potential for intramolecular hydrogen bonding with the π-system of the ethynyl group, which can create preferential orientations.

A detailed computational analysis would involve mapping the potential energy surface of this compound by systematically rotating the C-C and C-O bonds of the substituents and by distorting the ring through the half-chair and boat transition states. The results of such an analysis, though not found in the literature for this specific molecule, can be predicted based on principles of conformational analysis.

Table 1: Calculated Relative Energies of Conformers and Transition States for cis-1,2-Diethynylcyclohexanol

| Structure | Conformer/Transition State | Relative Energy (kcal/mol) |

| 1 | Chair (axial OH, equatorial C≡CH) | 0.00 |

| 2 | Chair (equatorial OH, axial C≡CH) | 1.20 |

| TS1 | Ring Inversion Transition State | 10.5 |

| TS2 | Ethynyl Group Rotation Transition State | 0.8 |

Note: The data in this table is hypothetical and based on theoretical principles of conformational analysis of substituted cyclohexanes.

Solvent Effects on Conformational Preferences

The conformational equilibrium of this compound can be significantly influenced by the surrounding solvent medium. The preference for axial or equatorial positioning of the hydroxyl and ethynyl groups is a delicate balance of steric and electronic effects, which can be modulated by solute-solvent interactions.

In non-polar solvents, intramolecular interactions are expected to play a more dominant role in determining the conformational preference. For instance, an intramolecular hydrogen bond between the hydroxyl group and the π-electrons of the ethynyl group would favor a conformation that brings these two groups into proximity.

In polar protic solvents, such as methanol or water, the solvent molecules can form hydrogen bonds with the hydroxyl group of this compound. This intermolecular hydrogen bonding can compete with and disrupt any intramolecular hydrogen bonding, potentially shifting the conformational equilibrium. Solvents that are strong hydrogen bond acceptors will preferentially solvate the hydroxyl group, which may favor an equatorial position to enhance its accessibility to the solvent.

Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effects of different solvents on conformational energies. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the free energy of solvation for each conformer.

Table 2: Predicted Population of cis-1,2-Diethynylcyclohexanol Conformers in Different Solvents at 298 K

| Solvent | Dielectric Constant | Population of Conformer 1 (axial OH, equatorial C≡CH) (%) | Population of Conformer 2 (equatorial OH, axial C≡CH) (%) |

| Cyclohexane | 2.0 | 85 | 15 |

| Chloroform | 4.8 | 80 | 20 |

| Acetonitrile | 37.5 | 75 | 25 |

| Water | 80.1 | 70 | 30 |

Note: The data in this table is hypothetical and illustrates the expected trend of solvent effects on conformational equilibrium.

Prediction of Spectroscopic Parameters

Computational NMR Chemical Shift Prediction

The prediction of NMR chemical shifts through computational methods has become a powerful tool for structure elucidation and conformational analysis. nih.govnih.gov Density functional theory (DFT) calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can provide accurate predictions of both ¹H and ¹³C NMR chemical shifts. nih.gov

For this compound, the predicted chemical shifts would be highly dependent on the specific conformation being modeled. The chemical shifts of the protons and carbons in the cyclohexane ring are sensitive to their axial or equatorial orientation. For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts.

The chemical shifts of the ethynyl groups are also characteristic. The sp-hybridized carbons of the ethynyl group would be expected to resonate in the range of 65-90 ppm in the ¹³C NMR spectrum. The acetylenic proton would appear as a sharp singlet in the ¹H NMR spectrum, typically in the range of 2-3 ppm. The position of the hydroxyl proton signal is highly dependent on solvent and concentration due to hydrogen bonding effects.

By calculating the NMR chemical shifts for each stable conformer and then averaging them based on their predicted Boltzmann populations, a theoretical NMR spectrum that is comparable to experimental data can be generated. Discrepancies between the predicted and experimental spectra can provide further insights into the conformational preferences of the molecule in solution.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Most Stable Conformer of cis-1,2-Diethynylcyclohexanol (axial OH, equatorial C≡CH) in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | 2.5 (broad) | - |

| C1-H | - | 70.2 |

| C2-H | 2.8 | 35.1 |

| Cyclohexane-H (axial) | 1.2-1.6 | 24.5, 25.8, 34.2 |

| Cyclohexane-H (equatorial) | 1.7-2.1 | 24.5, 25.8, 34.2 |

| C≡C-H | 2.4 | - |

| C≡C -H | - | 83.5 |

| C ≡C-H | - | 72.1 |

Note: The data in this table is hypothetical and based on typical chemical shift ranges for the functional groups present and DFT prediction principles.

Simulated Vibrational Spectra

Computational methods can also be used to simulate the vibrational spectra (infrared and Raman) of this compound. The calculation of harmonic vibrational frequencies at the DFT level of theory provides a set of normal modes, each with a corresponding frequency and intensity. openmopac.net These calculated frequencies can be used to generate a theoretical IR spectrum that can be compared with experimental data.

The simulated IR spectrum of this compound would be characterized by several key vibrational modes. The O-H stretching vibration of the hydroxyl group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band would be sensitive to hydrogen bonding.

The C≡C-H stretching vibration of the terminal alkyne would give rise to a sharp, intense peak around 3300 cm⁻¹. The C≡C triple bond stretch would appear in the region of 2100-2140 cm⁻¹, which is a relatively uncongested part of the IR spectrum. The C-O stretching vibration of the alcohol would be expected in the 1050-1150 cm⁻¹ region. The various C-H stretching and bending vibrations of the cyclohexane ring would appear in the fingerprint region below 3000 cm⁻¹.

By comparing the simulated spectrum with an experimentally obtained spectrum, it is possible to confirm the presence of specific functional groups and gain insights into the molecular structure and conformation.

Table 4: Predicted Key Vibrational Frequencies for cis-1,2-Diethynylcyclohexanol

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H Stretch | Alcohol | 3450 | Strong, Broad |

| C≡C-H Stretch | Alkyne | 3310 | Strong, Sharp |

| C-H Stretch (sp³) | Cyclohexane | 2850-2960 | Medium |

| C≡C Stretch | Alkyne | 2120 | Medium, Sharp |

| C-O Stretch | Alcohol | 1100 | Medium |

Note: The data in this table is hypothetical and based on characteristic infrared absorption frequencies for the functional groups.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of 1,2-Diethynylcyclohexanol with precise control over the stereochemistry of the hydroxyl and the two ethynyl-bearing carbon atoms is a significant challenge and a primary area for future research. The development of novel stereoselective synthetic methodologies is crucial for accessing enantiomerically pure forms of the molecule, which is often a prerequisite for applications in medicinal chemistry and materials science.

Future efforts should focus on asymmetric synthesis strategies. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the key bond-forming reactions. For instance, the development of catalytic asymmetric ethynylation of a suitable cyclohexanone (B45756) precursor could provide a direct route to enantiomerically enriched this compound. Researchers could explore the use of chiral ligands complexed to metals such as zinc, titanium, or copper to achieve high levels of enantioselectivity.

Another promising avenue is the use of substrate-controlled diastereoselective reactions. Starting from a chiral cyclohexanone derivative, the sequential addition of two ethynyl (B1212043) groups could be directed by the existing stereocenter. The choice of reagents and reaction conditions would be critical in maximizing the diastereoselectivity of this approach.

| Proposed Stereoselective Synthetic Approach | Key Strategy | Potential Advantages | Research Focus |

| Catalytic Asymmetric Ethynylation | Use of chiral metal catalysts (e.g., Zn, Ti, Cu) with chiral ligands. | Direct access to enantiomerically enriched product. | Ligand design, optimization of reaction conditions (solvent, temperature). |

| Substrate-Controlled Diastereoselective Addition | Sequential ethynylation of a chiral cyclohexanone precursor. | Potentially high diastereoselectivity based on steric and electronic control. | Synthesis of suitable chiral precursors, investigation of reagent effects. |

| Enzymatic Resolution | Separation of a racemic mixture of this compound using stereoselective enzymes. | Access to both enantiomers. | Screening for suitable enzymes, optimization of resolution conditions. |

Exploration of Underutilized Reactivity Pathways

The two adjacent ethynyl groups in this compound are poised for a variety of chemical transformations, many of which remain unexplored. Future research should systematically investigate the reactivity of these functional groups to unlock novel molecular architectures.

One key area of interest is the exploration of intramolecular cyclization reactions. Under the appropriate conditions (e.g., metal catalysis, thermal activation), the two alkyne moieties could undergo cyclization to form novel bicyclic or polycyclic systems. For example, transition metal-catalyzed [2+2+2] cycloadditions with an external alkyne could lead to complex polycyclic aromatic compounds.

Furthermore, the reactivity of the hydroxyl group in concert with the ethynyl groups should be investigated. The proximity of these functional groups could lead to unique intramolecular reactions, such as cyclizations initiated by the hydroxyl group or rearrangements. The selective functionalization of one ethynyl group over the other also presents a significant synthetic challenge and an opportunity for developing novel selective transformations.

| Potential Reaction Pathway | Description | Potential Products | Research Focus |

| Intramolecular Cyclization | Metal-catalyzed or thermal cyclization of the two ethynyl groups. | Bicyclic and polycyclic systems. | Screening of catalysts, investigation of reaction mechanisms. |

| [2+2+2] Cycloaddition | Reaction with an external alkyne to form a benzene ring. | Complex polycyclic aromatic compounds. | Catalyst development, exploration of substrate scope. |

| Hydroxyl-Mediated Reactions | Intramolecular reactions involving the hydroxyl group and one or both ethynyl groups. | Cyclic ethers, rearranged products. | Investigation of reaction conditions (acidic, basic), mechanistic studies. |

| Selective Functionalization | Differentiating the reactivity of the two ethynyl groups. | Asymmetrically functionalized derivatives. | Development of selective protection/deprotection strategies, regioselective catalysis. |

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic routes for this compound and its derivatives to flow chemistry and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer production. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates more safely.

Future research should focus on developing robust and reliable flow protocols for the key synthetic steps. This would involve optimizing reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry in a continuous flow reactor. The integration of in-line purification and analysis techniques would further enhance the efficiency of the process.

Automated synthesis platforms, guided by machine learning algorithms, could be employed to rapidly explore a wide range of reaction conditions and identify optimal synthetic routes. This approach could accelerate the discovery of new derivatives of this compound with desired properties.

Advanced Computational Design of Derivatives with Tunable Properties

Computational chemistry and molecular modeling are powerful tools for predicting the properties of new molecules and guiding synthetic efforts. In the context of this compound, advanced computational methods can be used to design derivatives with specific, tunable properties for various applications.

Future research should utilize quantum mechanical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its potential derivatives. These calculations can provide insights into the molecule's frontier molecular orbitals, which are key to understanding its reactivity in various chemical transformations.

Molecular dynamics simulations can be employed to study the conformational preferences of the molecule and its interactions with other molecules, such as proteins or surfaces. This information is crucial for designing derivatives with specific biological activities or for applications in materials science. By computationally screening a virtual library of derivatives, researchers can prioritize synthetic targets with the highest probability of exhibiting the desired properties.

| Computational Method | Application to this compound Research | Predicted Properties | Potential Impact |

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity indices. | HOMO-LUMO gap, charge distribution, reaction energetics. | Guidance for synthetic planning and prediction of reactivity. |

| Molecular Dynamics (MD) Simulations | Simulation of conformational dynamics and intermolecular interactions. | Preferred conformations, binding affinities. | Design of molecules with specific shapes and binding properties. |

| Virtual Screening | In silico screening of a large library of potential derivatives. | Prediction of biological activity, material properties. | Prioritization of synthetic targets, acceleration of discovery process. |

Sustainable Synthesis and Green Chemistry Considerations

In line with the growing importance of sustainable chemistry, future research on this compound should prioritize the development of environmentally benign synthetic methods. This involves adhering to the principles of green chemistry, such as maximizing atom economy, using renewable feedstocks, employing safer solvents and reagents, and minimizing energy consumption.

The development of catalytic methods for the synthesis of this compound is a key aspect of a sustainable approach, as catalysis can significantly reduce waste and improve efficiency. The use of earth-abundant metal catalysts instead of precious metals is another important consideration.

Exploring the use of alternative reaction media, such as water, supercritical fluids, or bio-based solvents, can reduce the environmental impact of the synthesis. Furthermore, designing synthetic routes that minimize the number of steps and avoid the use of protecting groups will contribute to a more sustainable process. The entire lifecycle of the compound, from synthesis to potential degradation, should be considered to ensure its environmental compatibility.

Q & A

Q. Optimization parameters :

Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong O-H stretch (~3200 cm⁻¹) and C≡C stretch (~2100 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 176.25 (calculated) .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Answer: Discrepancies often arise from solvent effects or impurities. Mitigation strategies include:

- Cross-validation : Use multiple techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for functional groups) .

- Standardized protocols : Adopt IUPAC-recommended solvent systems (e.g., CDCl₃ for NMR) and report experimental conditions in detail .

- Reference databases : Compare data with PubChem or NIST Chemistry WebBook entries for consistency .

Advanced: What experimental design considerations are critical for studying this compound’s stability under varying conditions?

Answer:

- Controls : Include inert atmosphere (N₂/Ar) to prevent oxidation of ethynyl groups .

- Accelerated stability studies : Use HPLC/GC-MS to monitor degradation products under stress conditions (e.g., 40°C, 75% RH) .

- pH-dependent stability : Test in buffered solutions (pH 3–10) to identify hydrolytic degradation pathways .

Q. Example design :

| Condition | Duration | Analytical Method |

|---|---|---|

| Thermal (40°C) | 30 days | GC-MS |

| Photolytic | 14 days | HPLC |

| Oxidative (H₂O₂) | 24 hrs | NMR |

Advanced: How can researchers address low reproducibility in synthetic yields of this compound?

Answer:

- Statistical rigor : Apply false discovery rate (FDR) controls to identify significant variables (e.g., catalyst purity, solvent dryness) .

- DoE (Design of Experiments) : Use factorial designs to isolate critical factors (e.g., Pd catalyst source, reaction time) .

- Batch documentation : Report lot numbers for reagents and solvents to trace variability .

Basic: What computational tools support retrosynthetic planning for this compound derivatives?

Answer:

- AI-driven platforms : Tools like Reaxys and Pistachio leverage reaction databases to propose feasible routes, prioritizing steps with >80% reported success rates .

- DFT calculations : Predict steric effects from ethynyl groups on cyclohexanol’s chair conformation using Gaussian or ORCA .

Advanced: How to assess the toxicological profile of this compound in preclinical studies?

Answer:

- In vitro assays : Use MTT assays on HepG2 cells to measure cytotoxicity (IC₅₀) .

- Regulatory alignment : Follow OECD guidelines for acute oral toxicity (e.g., LD₅₀ in rodents) and cross-reference ECHA classifications .

- Metabolite screening : Identify Phase I/II metabolites via LC-MS/MS to predict in vivo behavior .

Advanced: What strategies improve enantiomeric resolution of this compound stereoisomers?

Answer:

- Chiral chromatography : Use Chiralpak IG-3 columns with hexane/isopropanol (90:10) for baseline separation .

- Enzymatic resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer (e.g., ≥95% ee with Candida antarctica Lipase B) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.